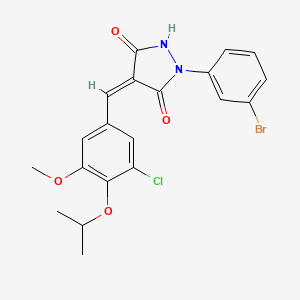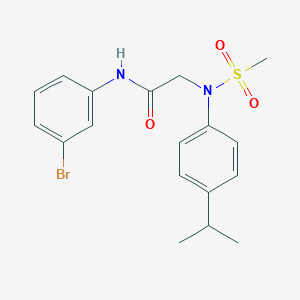
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide, also known as BIP-2, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase that plays a key role in regulating membrane trafficking, actin cytoskeleton organization, and cell migration. BIP-2 has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying the role of ARF6 in various cellular processes.
Mechanism of Action
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of ARF6 by binding to its active site and preventing the exchange of GDP for GTP, which is necessary for ARF6 activation. This results in the inhibition of ARF6-mediated membrane trafficking and actin cytoskeleton organization, as well as the inhibition of cell migration.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in various cell types. It has also been shown to inhibit insulin secretion in pancreatic beta cells and to inhibit cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for ARF6. This allows for specific inhibition of ARF6-mediated processes without affecting other cellular processes. However, one of the limitations of using N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which requires frequent dosing in cell culture experiments.
Future Directions
There are several future directions for research involving N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the role of ARF6 in other cellular processes, such as autophagy and endocytosis. Another direction is to develop more potent and selective inhibitors of ARF6 that have longer half-lives and can be used in vivo. Additionally, N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
Synthesis Methods
The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3-bromobenzylamine with 4-isopropylbenzoyl chloride to form N-(3-bromophenyl)-4-isopropylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-(3-bromophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)benzamide. Finally, this compound is treated with glycine methyl ester hydrochloride and triethylamine to form N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research to study the role of ARF6 in various cellular processes. It has been shown to inhibit ARF6-mediated membrane trafficking, actin cytoskeleton organization, and cell migration in a dose-dependent manner. N~1~-(3-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to investigate the role of ARF6 in cancer cell invasion and metastasis, as well as in the regulation of insulin secretion in pancreatic beta cells.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)14-7-9-17(10-8-14)21(25(3,23)24)12-18(22)20-16-6-4-5-15(19)11-16/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCVHRDQCVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6038018.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)
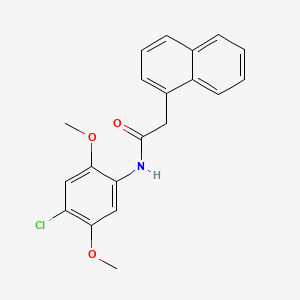
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)
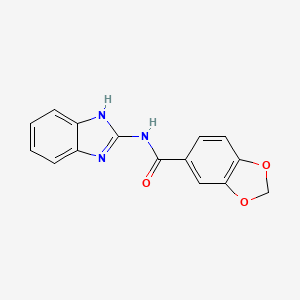
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
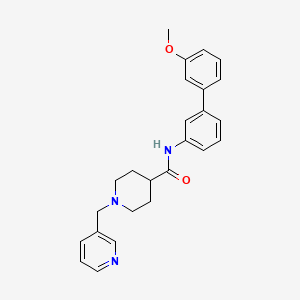
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
